2-[(6-Methyl-4-quinazolinyl)amino]ethanol
Overview
Description
“2-[(6-Methyl-4-quinazolinyl)amino]ethanol” is a chemical compound with the CAS Number: 889940-47-0. It has a molecular weight of 203.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O/c1-8-2-3-10-9(6-8)11(12-4-5-15)14-7-13-10/h2-3,6-7,15H,4-5H2,1H3,(H,12,13,14). This code provides a detailed description of the molecule’s structure .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a purity of 95%. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
- 2-[(6-Methyl-4-quinazolinyl)amino]ethanol and its derivatives have been synthesized through various methods, offering insights into the structural and functional aspects of these compounds. For instance, Gavin et al. (2018) demonstrated the preparation of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters, highlighting the flexibility and range of structures accessible in this chemical class (Gavin et al., 2018). Similarly, Kamal et al. (2015) developed a catalyst-free synthesis method for 4′-phenyl-1′H-spiro[indoline-3,2′-quinazolin]-2-ones, emphasizing operational simplicity and eco-friendly aspects (Kamal et al., 2015).
Chemical Properties and Reactivity
- The reactivity and functional potential of these compounds have been explored in various studies. Saleh et al. (2003) investigated the reaction of diazonium salts of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one with active methylene compounds, uncovering new derivatives and their chemical properties (Saleh et al., 2003). Chebanov et al. (2008) described the synthesis of various tricyclic compounds from 5-amino-3-phenylpyrazole, showcasing the tunability of reaction conditions for different product formations (Chebanov et al., 2008).
Potential Applications in Biological and Chemical Sensors
- Some studies have explored the potential application of these compounds in biological and chemical sensing. Mukherjee et al. (2014) investigated 2-(2-aminophenyl)benzimidazole-based receptors, revealing their ability to selectively sense HSO4− ions, a finding that could have implications for biological and environmental monitoring (Mukherjee et al., 2014).
Catalysis and Green Chemistry
- The role of these compounds in catalysis and green chemistry has also been highlighted. Parua et al. (2017) reported a nickel-catalyzed method for synthesizing quinazolin-4(3H)-ones, emphasizing an environmentally benign approach (Parua et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(6-methylquinazolin-4-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-2-3-10-9(6-8)11(12-4-5-15)14-7-13-10/h2-3,6-7,15H,4-5H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAKITLNKSSQAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429295 | |
Record name | SBB015433 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889940-47-0 | |
Record name | SBB015433 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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